1-Methyl-3-(((4-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
1-Methyl-3-(((4-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a complex organic compound with a unique structure that combines a pyrazolopyridine core with a methylbenzyl ether group
Preparation Methods
The synthesis of 1-Methyl-3-(((4-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrazolopyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and ketones.
Introduction of the Methylbenzyl Ether Group: This step involves the reaction of the pyrazolopyridine core with 4-methylbenzyl chloride in the presence of a base like potassium carbonate to form the ether linkage.
Methylation: The final step involves methylation of the nitrogen atom in the pyrazolopyridine ring using a methylating agent such as methyl iodide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-Methyl-3-(((4-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl ether group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-3-(((4-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity on specific molecular targets.
Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(((4-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-Methyl-3-(((4-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can be compared with other similar compounds, such as:
Pyrazolopyridine Derivatives: These compounds share the pyrazolopyridine core but differ in their substituents, leading to variations in their chemical and biological properties.
Benzyl Ether Derivatives: Compounds with benzyl ether groups exhibit similar reactivity in substitution reactions but may have different pharmacological profiles.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Biological Activity
1-Methyl-3-(((4-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a pyrazolo[4,3-c]pyridine core. Its molecular formula is C17H24N2O, and it possesses various functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit promising antimicrobial properties. For instance, compounds with similar scaffolds have been shown to be effective against Mycobacterium tuberculosis and other pathogens. The mechanism often involves inhibition of specific enzymes crucial for bacterial survival, such as pantothenate synthetase .
Anticancer Activity
The pyrazolo[4,3-c]pyridine derivatives have also been evaluated for anticancer activity. Research indicates that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
Neuroprotective Effects
There is evidence that pyrazolo[4,3-c]pyridine compounds may possess neuroprotective properties. They have been investigated for their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s disease .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Modulation : It may act on neurotransmitter receptors or other cellular receptors influencing signaling pathways.
- Oxidative Stress Reduction : By scavenging free radicals or modulating antioxidant pathways, it can protect against cellular damage.
Case Studies
- Antitubercular Activity : A study conducted by Rao et al. explored the synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives against M. tuberculosis. The results indicated that certain substitutions on the pyrazole ring significantly enhanced activity against the H37Rv strain. The most active compounds showed IC50 values in the low micromolar range .
- Cancer Cell Line Studies : In a study assessing the cytotoxic effects on various cancer cell lines (e.g., HeLa and MCF-7), derivatives of pyrazolo[4,3-c]pyridine exhibited IC50 values ranging from 10 to 30 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways and activation of caspases 3 and 9 .
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50 Range (µM) | Mechanism of Action |
---|---|---|---|
Antitubercular | M. tuberculosis | <10 | Enzyme inhibition |
Anticancer (HeLa) | HeLa | 10-30 | Apoptosis induction |
Anticancer (MCF-7) | MCF-7 | 15-25 | Caspase activation |
Neuroprotective | Neuronal cells | Not quantified | Oxidative stress reduction |
Properties
Molecular Formula |
C16H21N3O |
---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
1-methyl-3-[(4-methylphenyl)methoxymethyl]-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C16H21N3O/c1-12-3-5-13(6-4-12)10-20-11-15-14-9-17-8-7-16(14)19(2)18-15/h3-6,17H,7-11H2,1-2H3 |
InChI Key |
GQWRPAXRPFBTEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COCC2=NN(C3=C2CNCC3)C |
Origin of Product |
United States |
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